molecular formula C3H3N3OS B11760948 (E)-N-[(1,2,3-thiadiazol-4-yl)methylidene]hydroxylamine

(E)-N-[(1,2,3-thiadiazol-4-yl)methylidene]hydroxylamine

Cat. No.: B11760948
M. Wt: 129.14 g/mol
InChI Key: CYZQLYOMDSQPDQ-RJRFIUFISA-N
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Description

(E)-N-[(1,2,3-thiadiazol-4-yl)methylidene]hydroxylamine is a chemical compound of interest in medicinal chemistry and drug discovery, built around the 1,2,3-thiadiazole heterocyclic scaffold . This five-membered aromatic ring system, containing sulfur and nitrogen atoms, is recognized as a privileged structure in the design of novel bioactive molecules with a wide spectrum of potential pharmacological activities . The primary research value of this compound and its analogs lies in its application as a key intermediate or building block for the synthesis of more complex molecules. Derivatives of thiadiazole rings have demonstrated significant anticancer and cytotoxic properties in scientific studies, showing activity against various human cancer cell lines, including breast adenocarcinoma (MCF-7), colorectal carcinoma (HCT-116), lung cancer, and leukemia . The mechanism of action for such compounds often involves the ability to disrupt essential cellular processes; some thiadiazole-based molecules act as inhibitors of enzymes like carbonic anhydrase (CA IX), which is a target in cancer therapy, while others may inhibit tubulin polymerization or focal adhesion kinase (FAK), leading to the suppression of tumor cell proliferation . Beyond oncology research, the 1,2,3-thiadiazole core is also investigated for its antimicrobial potential . The thiadiazole ring can serve as a bioisostere for pyrimidine bases found in nucleic acids, which allows its derivatives to interfere with DNA replication in microbial and cancer cells . The mesoionic nature of some thiadiazole systems enables strong interactions with biomolecules like DNA and proteins, while the sulfur atom contributes to high lipophilicity, promoting good cell permeability and bioavailability . Researchers can utilize this compound to develop new agents targeting drug-resistant bacterial and fungal pathogens . This product is intended for research and laboratory use only. It is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

Molecular Formula

C3H3N3OS

Molecular Weight

129.14 g/mol

IUPAC Name

(NZ)-N-(thiadiazol-4-ylmethylidene)hydroxylamine

InChI

InChI=1S/C3H3N3OS/c7-4-1-3-2-8-6-5-3/h1-2,7H/b4-1-

InChI Key

CYZQLYOMDSQPDQ-RJRFIUFISA-N

Isomeric SMILES

C1=C(N=NS1)/C=N\O

Canonical SMILES

C1=C(N=NS1)C=NO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-[(1,2,3-thiadiazol-4-yl)methylidene]hydroxylamine typically involves the cyclization of semicarbazides or thiosemicarbazides with nitroalkanes activated in the presence of polyphosphoric acid . This reaction proceeds via the electrophilic activation of nitroalkanes, followed by nucleophilic attack with semicarbazides or thiosemicarbazides to form the thiadiazole ring.

Industrial Production Methods

Industrial production methods for thiadiazoles often involve the use of acylhydrazines with carboxylic acid equivalents in the presence of reagents such as phosphorus pentasulfide (P2S5) or Lawesson’s reagent . These methods are popular due to their efficiency and ability to produce large quantities of thiadiazole derivatives.

Chemical Reactions Analysis

Types of Reactions

(E)-N-[(1,2,3-thiadiazol-4-yl)methylidene]hydroxylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into thiols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide (H2O2) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles such as amines or thiols for substitution reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Antimicrobial Activity

Thiadiazole derivatives, including (E)-N-[(1,2,3-thiadiazol-4-yl)methylidene]hydroxylamine, have been extensively studied for their antimicrobial properties. Research has indicated that these compounds exhibit significant antibacterial and antifungal activities. For instance:

  • Antibacterial Studies : A study evaluated various thiadiazole derivatives against bacteria such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. Results showed that several derivatives displayed potent antibacterial effects, indicating their potential as therapeutic agents in treating bacterial infections .
  • Antifungal Studies : The same derivatives were also tested against fungi like Aspergillus niger and Candida albicans, demonstrating varying degrees of antifungal activity. Some compounds showed higher efficacy than standard antifungal agents .

Anticonvulsant Activity

Recent investigations into the anticonvulsant properties of thiadiazole derivatives have highlighted their potential in treating seizure disorders. In a series of experiments:

  • Compounds were synthesized and tested using models such as maximal electroshock-induced seizures (MES) and subcutaneous pentylenetetrazole-induced seizures (ScPTZ). The results indicated that certain thiadiazole derivatives provided significant protection against seizures in animal models .
  • Notably, the structure-activity relationship revealed that modifications in the thiadiazole ring could enhance anticonvulsant efficacy, suggesting a pathway for developing new therapeutic agents for epilepsy .

Other Therapeutic Applications

Beyond antimicrobial and anticonvulsant activities, (E)-N-[(1,2,3-thiadiazol-4-yl)methylidene]hydroxylamine has potential applications in other therapeutic areas:

  • Acetylcholinesterase Inhibition : Some studies suggest that thiadiazole compounds may inhibit acetylcholinesterase activity, which is relevant in the treatment of neurodegenerative diseases such as Alzheimer's disease. This inhibition can lead to increased acetylcholine levels in the brain, potentially improving cognitive function .
  • Antioxidant Properties : Thiadiazole derivatives have also been explored for their antioxidant capabilities, which can protect cells from oxidative stress—an underlying factor in many chronic diseases .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

(E)-N-{[3-Methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]methylidene}hydroxylamine (): Structural Differences: Replaces the 1,2,3-thiadiazole ring with a pyrazole moiety. The pyrazole lacks sulfur but includes an additional nitrogen, altering electronic density and hydrogen-bonding capacity. Crystallography: The pyrazole derivative forms tetramers via O–H···N hydrogen bonds and C–H···π interactions, with dihedral angles between the pyrazole and aromatic rings ranging from 42.69° to 54.49°.

1,4-Benzodioxine-Based Thiadiazole-Fused Derivatives ():

  • Synthesis : Prepared via condensation of thiosemicarbazide with benzodioxine derivatives under basic conditions (sodium acetate). Comparatively, the target compound’s synthesis likely involves analogous Schiff base formation between hydroxylamine and a 1,2,3-thiadiazole aldehyde precursor.
  • Applications : Benzodioxine-thiadiazole hybrids are explored for antimicrobial activity, suggesting the target compound may also exhibit bioactivity modulated by the thiadiazole’s electron-withdrawing effects .

Thiadiazole Derivatives with Hydrazonoyl Chlorides (): Reactivity: Derivatives like 13a–13d are synthesized using hydrazonoyl chlorides and triethylamine in ethanol. The target compound’s hydroxylamine group may engage in similar nucleophilic reactions but with distinct regioselectivity due to the thiadiazole’s electronic environment .

Electronic and Reactivity Profiles

  • Thiadiazole vs. Oxadiazole : In , hydroxylamine reacts with formamidines to form 1,2,4-oxadiazoles. The thiadiazole in the target compound introduces sulfur’s polarizability, enhancing π-conjugation and stability compared to oxygen-containing oxadiazoles. This could translate to higher thermal stability or red-shifted absorption in optical applications .
  • Pharmacological Potential: lists hydroxylamine derivatives like N-Hydroxyamphetamine as controlled substances due to psychoactive properties.

Biological Activity

(E)-N-[(1,2,3-thiadiazol-4-yl)methylidene]hydroxylamine is a compound that has gained attention for its potential biological activities, particularly due to the presence of the thiadiazole ring and hydroxylamine functional group. This article explores the biological activity of this compound, summarizing findings from various studies, including its antimicrobial, anticancer, and other therapeutic potentials.

Chemical Structure and Properties

The compound features a thiadiazole ring , characterized by a five-membered heterocyclic structure containing both sulfur and nitrogen atoms. The hydroxylamine group enhances its reactivity, making it a subject of interest in medicinal chemistry. The specific arrangement of atoms contributes to its unique chemical properties and potential biological activities .

Antimicrobial Activity

Studies have shown that thiadiazole derivatives exhibit significant antimicrobial properties. For instance:

  • Minimum Inhibitory Concentration (MIC) : Various derivatives have been evaluated for their MIC against pathogens. One study found that certain derivatives demonstrated MIC values as low as 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
  • Biofilm Inhibition : The ability of these compounds to inhibit biofilm formation was also noted, suggesting their potential use in treating infections associated with biofilms .

Anticancer Activity

The anticancer potential of (E)-N-[(1,2,3-thiadiazol-4-yl)methylidene]hydroxylamine and its derivatives has been investigated through various in vitro studies:

  • Cytotoxicity : A review highlighted that 1,3,4-thiadiazole derivatives showed promising cytotoxic effects against various cancer cell lines. For example, certain derivatives exhibited IC50 values ranging from 4.27 µg/mL to 10.28 µg/mL against different human cancer cell lines such as HEPG2 and SK-MEL-2 .
CompoundCell LineIC50 (µg/mL)
Compound 21 SK-MEL-24.27
Cinnamamide Derivative HEPG210.28
  • Mechanism of Action : The mechanism by which these compounds exert their anticancer effects may involve the inhibition of focal adhesion kinase (FAK), which plays a crucial role in cancer cell proliferation and survival .

Structure-Activity Relationship (SAR)

The biological activity of thiadiazole derivatives is highly dependent on their structural features:

  • Substituents : The nature of substituents on the thiadiazole ring significantly influences their activity. For instance, halogenated phenyl groups have been associated with enhanced antibacterial activity against Gram-positive bacteria .
  • Hybridization : Hybrid compounds combining different scaffolds have shown improved therapeutic profiles compared to single-component drugs .

Case Studies

  • Study on Antineoplastic Activity : A study synthesized a series of 1,3,4-thiadiazole derivatives and evaluated their antineoplastic activity using MTT assays. The results indicated that these compounds could inhibit cellular proliferation effectively when compared to standard drugs like Naproxen .
  • In Vivo Studies : In vivo evaluations revealed that certain thiadiazole derivatives inhibited tumor growth in animal models after treatment over a specified duration .

Q & A

Basic: What are the recommended methods for synthesizing (E)-N-[(1,2,3-thiadiazol-4-yl)methylidene]hydroxylamine and its derivatives?

Answer:
The compound can be synthesized via condensation reactions involving hydrazonoyl halides and thiol-containing precursors. For example, hydrazonoyl chlorides react with methyl hydrazinecarbodithioate derivatives in ethanol under basic conditions (e.g., triethylamine) to form thiadiazole derivatives. The reaction typically proceeds at room temperature with stirring for 6–12 hours, followed by crystallization from polar solvents like dimethylformamide (DMF) . This method ensures regioselectivity and high yields for structurally analogous thiadiazole systems.

Advanced: How do CYP enzyme isoforms influence the metabolic pathways of hydroxylamine derivatives like (E)-N-[(1,2,3-thiadiazol-4-yl)methylidene]hydroxylamine?

Answer:
Metabolic profiling of hydroxylamine derivatives shows CYP isoform specificity. For instance, CYP1A1/2 enzymes (induced by β-naphthoflavone) significantly enhance oxidative metabolite formation (e.g., o-aminophenol), while CYP2E1 has minimal activity. In contrast, reductive pathways (e.g., forming o-anisidine analogs) are less enzyme-dependent but still influenced by NADPH availability. Researchers should use species-specific hepatic microsomes (e.g., rat vs. rabbit) and enzyme induction protocols to evaluate metabolic stability and toxicity .

Basic: What crystallographic techniques are suitable for determining the molecular structure of this compound?

Answer:
Single-crystal X-ray diffraction (SCXRD) using programs like SHELXL is the gold standard. The compound likely crystallizes in a triclinic system (space group P1) with unit cell parameters similar to related hydroxylamine derivatives (e.g., a ≈ 9.15 Å, b ≈ 12.39 Å, c ≈ 12.73 Å). Data collection with a Bruker D8 VENTURE diffractometer and refinement using multi-scan absorption corrections (e.g., SADABS) ensure accurate determination of hydrogen bonding and dihedral angles critical for confirming the (E)-configuration .

Advanced: How can hydrogen bonding patterns influence the stability and reactivity of this compound in the solid state?

Answer:
Intermolecular O—H···N hydrogen bonds link molecules into tetramers, as observed in analogous structures. These interactions stabilize the crystal lattice and reduce solubility in non-polar solvents. Pairwise C—H···π interactions further consolidate layers parallel to specific crystallographic planes (e.g., (211)), which may influence mechanical stability and melting points. Such patterns can be leveraged to design co-crystals for enhanced bioavailability .

Basic: What spectroscopic methods are essential for characterizing this compound?

Answer:

  • IR Spectroscopy: Confirms the presence of hydroxylamine (O—H stretch ~3200 cm⁻¹) and thiadiazole (C=N stretch ~1600 cm⁻¹).
  • NMR: ¹H NMR identifies imine protons (δ 8.5–9.5 ppm) and aromatic protons on the thiadiazole ring (δ 7.0–8.0 ppm). ¹³C NMR resolves sp² carbons (δ 150–160 ppm) .
  • Mass Spectrometry: High-resolution ESI-MS verifies the molecular ion peak ([M+H]⁺) and fragmentation patterns consistent with thiadiazole cleavage.

Advanced: What computational modeling approaches predict the electronic properties of this compound?

Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) can model the compound’s frontier molecular orbitals (HOMO/LUMO), elucidating charge transfer interactions. Studies on similar thiadiazoles reveal electron-withdrawing effects from the thiadiazole ring, which lower LUMO energies and enhance reactivity toward nucleophiles. Polarizable continuum models (PCM) further predict solvation effects on redox potentials .

Basic: How is the purity of this compound validated in synthetic workflows?

Answer:

  • HPLC: Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%).
  • Elemental Analysis: Matches calculated C, H, N, S percentages within ±0.3%.
  • Melting Point: Sharp melting ranges (e.g., 180–182°C) confirm crystalline homogeneity .

Advanced: What strategies mitigate oxidative degradation during storage?

Answer:

  • Storage Conditions: Sealed containers under inert gas (N₂/Ar) at –20°C prevent hydrolysis and oxidation.
  • Stabilizers: Addition of radical scavengers (e.g., BHT) or chelating agents (e.g., EDTA) inhibits metal-catalyzed degradation.
  • Lyophilization: Freeze-drying in amber vials enhances long-term stability for biological assays .

Basic: What biological assays are suitable for evaluating its antimicrobial activity?

Answer:

  • Broth Microdilution (CLSI guidelines): Determines MIC/MBC against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
  • Time-Kill Kinetics: Assesses bactericidal vs. bacteriostatic effects over 24 hours.
  • Synergy Testing: Checkerboard assays with β-lactams or fluoroquinolones identify combinatorial efficacy .

Advanced: How does the thiadiazole ring influence ligand-receptor interactions in drug design?

Answer:
The thiadiazole moiety acts as a bioisostere for carboxylic acids, enhancing membrane permeability. Molecular docking (e.g., AutoDock Vina) reveals π-π stacking with aromatic residues (e.g., Tyr in kinase active sites) and hydrogen bonding via the imine nitrogen. Structure-activity relationship (SAR) studies on analogs show that electron-withdrawing substituents on the thiadiazole improve target affinity but may reduce solubility .

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